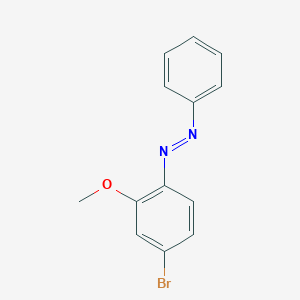![molecular formula C9H12NO5P B098351 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene CAS No. 15536-01-3](/img/structure/B98351.png)
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene is an organophosphorus compound characterized by the presence of a phosphonate group attached to a p-nitrophenyl and an ethyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is known for its role as an irreversible cholinesterase inhibitor, making it relevant in studies related to neurotoxicity and enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene can be synthesized through various methods, including the reaction of p-nitrophenol with diethyl phosphite in the presence of a base. The reaction typically involves the following steps:
Formation of p-nitrophenyl diethyl phosphonate: p-Nitrophenol reacts with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The resulting p-nitrophenyl diethyl phosphonate is then methylated using methyl iodide in the presence of a base to yield methyl p-nitrophenyl ethylphosphonate.
Industrial Production Methods: Industrial production of methyl p-nitrophenyl ethylphosphonate may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in both acidic and basic conditions, leading to the cleavage of the phosphonate ester bond.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where the p-nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Nucleophilic Substitution: Common nucleophiles include halides, alkoxides, and amines, with reactions typically conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Hydrolysis: The major products of hydrolysis are p-nitrophenol and ethylphosphonic acid.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted phosphonates.
Scientific Research Applications
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a model compound in studies of organophosphorus chemistry, particularly in understanding the mechanisms of hydrolysis and nucleophilic substitution reactions.
Biology: The compound serves as an irreversible inhibitor of cholinesterase enzymes, making it valuable in neurotoxicity studies and the development of antidotes for organophosphorus poisoning.
Medicine: Research into its inhibitory effects on cholinesterase enzymes has implications for the treatment of neurological disorders and the development of therapeutic agents.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in various chemical processes.
Mechanism of Action
1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue. This prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine at synaptic junctions and resulting in prolonged neurotransmission. The inhibition is irreversible, making it a potent neurotoxin.
Comparison with Similar Compounds
Ethyl p-nitrophenyl ethylphosphonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl p-nitrophenyl phenylphosphonate: Contains a phenyl group instead of an ethyl group.
Methyl p-nitrophenyl methylphosphonate: Has a methyl group instead of an ethyl group.
Uniqueness: 1-[Ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and inhibitory properties. Its ability to act as an irreversible cholinesterase inhibitor sets it apart from other similar compounds, making it particularly valuable in neurotoxicity studies and enzyme inhibition research.
Properties
CAS No. |
15536-01-3 |
|---|---|
Molecular Formula |
C9H12NO5P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-3-16(13,14-2)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
ANOLNVUBNLISAF-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















